REACTION_CXSMILES
|
C[C:2]1[C:16](C)=[CH:15][C:5]2[NH:6][C:7]([NH:9][C:10](=[O:14])[CH2:11][CH2:12][NH2:13])=[N:8][C:4]=2[CH:3]=1.NC1NC2C=CC=CC=2N=1>>[NH:6]1[C:5]2[CH:15]=[CH:16][CH:2]=[CH:3][C:4]=2[N:8]=[C:7]1[NH:9][C:10](=[O:14])[CH2:11][CH2:12][NH2:13]
|
Name
|
26
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC2=C(NC(=N2)NC(CCN)=O)C=C1C
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
NC=1NC2=C(N1)C=CC=C2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Synthesis
|
Name
|
|
Type
|
|
Smiles
|
N1C(=NC2=C1C=CC=C2)NC(CCN)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |